Heptafluorobutyraldehyde ethyl hemiacetal

Description

The exact mass of the compound Heptafluorobutyraldehyde ethyl hemiacetal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Heptafluorobutyraldehyde ethyl hemiacetal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptafluorobutyraldehyde ethyl hemiacetal including the price, delivery time, and more detailed information at info@benchchem.com.

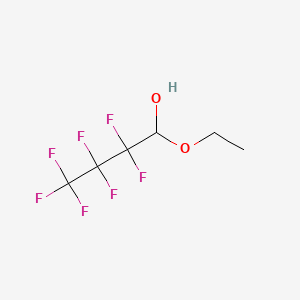

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F7O2/c1-2-15-3(14)4(7,8)5(9,10)6(11,12)13/h3,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUHUJNJOILQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883370 | |

| Record name | Heptafluorobutyraldehyde ethyl hemiacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-26-3 | |

| Record name | 1-Ethoxy-2,2,3,3,4,4,4-heptafluoro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 1-ethoxy-2,2,3,3,4,4,4-heptafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorobutyraldehyde ethyl hemiacetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 1-ethoxy-2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluorobutyraldehyde ethyl hemiacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Heptafluorobutyraldehyde ethyl hemiacetal

An In-depth Technical Guide to the Synthesis and Characterization of Heptafluorobutyraldehyde Ethyl Hemiacetal

Abstract

Heptafluorobutyraldehyde ethyl hemiacetal is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure combines a highly fluorinated alkyl chain with a reactive hemiacetal moiety. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. We will explore the mechanistic principles behind its formation, offer a detailed experimental protocol, and outline the expected outcomes from modern spectroscopic analysis, including NMR, IR, and Mass Spectrometry. This document is intended for researchers and professionals in drug development and chemical synthesis who require a practical, in-depth understanding of this valuable synthetic intermediate.

Introduction: The Significance of Fluorinated Hemiacetals

Fluorinated compounds are of paramount importance in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity. Heptafluorobutyraldehyde is a potent electrophile due to the strong electron-withdrawing effect of the C₃F₇ group. This high reactivity makes it a valuable precursor for introducing the heptafluorobutyl group into target molecules.

A hemiacetal is a functional group formed from the reaction of an aldehyde with an alcohol.[1][2] This reaction is a nucleophilic addition to the carbonyl carbon and is typically reversible.[2][3]

R-CHO + R'-OH ⇌ R-CH(OH)(OR')

In the case of heptafluorobutyraldehyde, its reaction with ethanol yields the corresponding ethyl hemiacetal. This compound serves as a more stable and easier-to-handle surrogate for the volatile and reactive parent aldehyde. Analogous compounds, such as trifluoroacetaldehyde ethyl hemiacetal (TFAE), are widely used in the synthesis of α-trifluoromethyl alcohols and amines, highlighting the synthetic utility of this class of reagents.[4][5][6] This guide will provide the foundational knowledge for leveraging heptafluorobutyraldehyde ethyl hemiacetal in similar synthetic applications.

Synthesis and Purification

Reaction Principle and Mechanistic Insight

The synthesis of heptafluorobutyraldehyde ethyl hemiacetal proceeds via the nucleophilic addition of ethanol to the carbonyl carbon of heptafluorobutyraldehyde. The mechanism involves the attack of the lone pair of electrons from the ethanol oxygen onto the highly electrophilic aldehyde carbon. This process is often catalyzed by acid, which protonates the carbonyl oxygen, further increasing the carbon's electrophilicity.[1][3] However, due to the extreme activation provided by the adjacent heptafluoropropyl group, this reaction can often proceed efficiently without a catalyst.[7]

The equilibrium of the reaction generally favors the hemiacetal product, especially when the alcohol is used in excess or as the solvent.[2]

Detailed Experimental Protocol

This protocol is based on established procedures for the formation of fluorinated aldehyde hemiacetals.

Materials:

-

Heptafluorobutyraldehyde (or its hydrate)

-

Anhydrous Ethanol (reagent grade)

-

Round-bottom flask with a magnetic stir bar

-

Condenser and drying tube (or inert atmosphere setup)

-

Ice bath

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). An ice-water bath should be prepared.

-

Reagent Addition: Charge the flask with anhydrous ethanol (2.0 eq). Cool the ethanol to 0 °C using the ice bath.

-

Reaction: Slowly add heptafluorobutyraldehyde (1.0 eq) to the cooled ethanol with vigorous stirring. The addition should be done dropwise to control the exothermic reaction.

-

Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours to ensure the reaction reaches equilibrium.

-

Work-up & Isolation: The reaction mixture can be concentrated under reduced pressure to remove excess ethanol. The crude product is often of sufficient purity for many applications.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of heptafluorobutyraldehyde ethyl hemiacetal.

Purification Strategy

For applications requiring high purity, the crude product can be purified by fractional distillation under atmospheric or reduced pressure. The boiling point will be higher than that of ethanol. For the analogous trifluoroacetaldehyde ethyl hemiacetal, the boiling point is approximately 104-105 °C.[6] Alternatively, impurities such as unreacted aldehyde can be removed by treating the organic liquid with a solid sodium bisulfite bed, which forms an adduct with the aldehyde.[8]

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized heptafluorobutyraldehyde ethyl hemiacetal (C₆H₇F₇O₂).

Spectroscopic and Spectrometric Data Summary

| Technique | Expected Observations |

| ¹H NMR | δ 5.0-5.5 ppm (m, 1H, -CH(OH)O-), δ 3.5-4.0 ppm (m, 2H, -OCH₂CH₃), δ 3.5-4.5 ppm (br s, 1H, -OH), δ 1.2-1.4 ppm (t, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ 90-100 ppm (-CH(OH)O-), δ 60-70 ppm (-OCH₂-), δ 14-16 ppm (-CH₃). The C₃F₇ carbons will show complex splitting. |

| ¹⁹F NMR | Three distinct signals expected for the CF₃, CF₂, and CF₂ groups, with characteristic chemical shifts and coupling constants. |

| IR Spectroscopy | 3600-3200 cm⁻¹ (broad, O-H stretch), 3000-2850 cm⁻¹ (C-H stretch), 1300-1000 cm⁻¹ (strong, C-F and C-O stretches). Absence of a strong C=O band at ~1740 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 244.03 (predicted).[9] Key fragments may include [M-H]⁻, [M+H]⁺, and loss of the ethoxy group.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton on the hemiacetal carbon (-CH(OH)O-) is expected to appear as a multiplet downfield due to the deshielding effects of the adjacent oxygen and the heptafluoropropyl group. The hydroxyl proton will be a broad singlet, and its chemical shift can vary with concentration and solvent. The ethoxy group will show a characteristic quartet for the methylene (-OCH₂-) and a triplet for the methyl (-CH₃) protons. These predictions are consistent with spectra of similar structures.[10][11]

-

¹³C NMR: The carbon of the hemiacetal functional group is highly deshielded and will appear in the 90-100 ppm range.[12] The carbons of the heptafluoropropyl group will exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: This is a crucial technique for confirming the identity of the fluorinated chain. It will show three distinct fluorine environments corresponding to the -CF₂(CF₂)CF₃ chain, with predictable integration and coupling patterns.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the formation of the hemiacetal.[13] The most telling feature is the disappearance of the strong carbonyl (C=O) stretching band from the starting aldehyde (typically >1740 cm⁻¹) and the appearance of a very broad and strong O-H stretching band in the 3600-3200 cm⁻¹ region.[14][15] Additionally, strong C-O and C-F stretching bands will be present in the fingerprint region (1300-1000 cm⁻¹).[16]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 244.03343 Da.[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in Electron Ionization (EI-MS) would likely show the loss of small neutral molecules or radicals, such as the ethoxy group (-OCH₂CH₃) or parts of the fluoroalkyl chain.[17]

Applications and Future Outlook

Heptafluorobutyraldehyde ethyl hemiacetal is a versatile reagent for introducing the heptafluorobutyl (-C₃F₇) moiety into organic molecules. Drawing parallels from its well-studied trifluoromethyl analogue, its primary applications lie in:

-

Synthesis of Fluorinated Alcohols and Amines: It can react with various nucleophiles, such as Grignard reagents, organolithiums, or electron-rich aromatic and heteroaromatic compounds, to produce valuable secondary alcohols and amines containing the C₃F₇ group.[4][5]

-

Precursor for Bioactive Molecules: The resulting fluorinated products are often candidates for drug discovery programs, as the C₃F₇ group can significantly enhance the biological activity and pharmacokinetic profile of a parent molecule.[6]

The development of efficient and scalable protocols for using this hemiacetal will continue to be an area of active research, expanding the toolbox for synthetic and medicinal chemists.

Conclusion

This technical guide has detailed the synthesis and characterization of heptafluorobutyraldehyde ethyl hemiacetal. The formation of this compound from its parent aldehyde and ethanol is a straightforward and efficient process. Its structure can be unambiguously confirmed through a combination of NMR, IR, and mass spectrometry techniques, which provide a clear spectroscopic signature. As a stable and manageable source of the highly reactive heptafluorobutyraldehyde, this hemiacetal is a valuable intermediate for the synthesis of complex fluorinated molecules, with significant applications in pharmaceutical and materials science research.

References

- PubChemLite. Heptafluorobutyraldehyde ethyl hemiacetal (C6H7F7O2).

- ChemicalBook. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL(433-27-2) 1H NMR spectrum.

- ChemicalBook. TRIFLUOROACETALDEHYDE METHYL HEMIACETAL(431-46-9) 1H NMR spectrum.

- ChemicalBook. HEPTAFLUOROBUTYRALDEHYDE ETHYL HEMIACETAL(356-26-3).

- ResearchGate. Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds.

- PubMed. Mechanisms of formation of hemiacetals: intrinsic reactivity analysis.

- Chemistry LibreTexts. Addition of Alcohols to form Hemiacetals and Acetals.

- Bentham Science. Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds.

- National Institutes of Health (NIH). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants.

- Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- ACS Publications. Mass Spectrometry of the Acetal Derivatives.

- Semantic Scholar. Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- R Discovery. Ethyl Hemiacetal Research Articles.

- Google Patents. US3816478A - Purification of a material containing aldehyde impurities.

- ResearchGate. Figure S8 1 H NMR spectrum (298 K) of the H-Bu-dynamic system.

- Wikipedia. Hemiacetal.

- Chemistry Steps. Acetals and Hemiacetals with Practice Problems.

- Sigma-Aldrich. Trifluoroacetaldehyde ethyl hemiacetal 90%.

- ChemicalBook. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL | 433-27-2.

- OChemPal. Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. 13 C NMR spectrum of hemiacetal 3 together with acidified methanolic-d x solution in CDCl 3.

- ChemicalBook. trifluoroacetaldehyde ethyl hemiacetal(433-27-2)ir1.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Hemiacetal - Wikipedia [en.wikipedia.org]

- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL | 433-27-2 [chemicalbook.com]

- 7. Mechanisms of formation of hemiacetals: intrinsic reactivity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]

- 9. PubChemLite - Heptafluorobutyraldehyde ethyl hemiacetal (C6H7F7O2) [pubchemlite.lcsb.uni.lu]

- 10. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL(433-27-2) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. datapdf.com [datapdf.com]

An In-Depth Technical Guide to the Chemical Properties of Heptafluorobutyraldehyde Ethyl Hemiacetal

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Building Block

Heptafluorobutyraldehyde ethyl hemiacetal, systematically named 1-ethoxy-2,2,3,3,4,4,4-heptafluorobutan-1-ol, emerges as a significant fluorinated building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural features, characterized by a stable hemiacetal moiety and a highly fluorinated alkyl chain, impart a distinct reactivity profile that is of considerable interest to researchers engaged in the design and synthesis of novel therapeutic agents and advanced materials.

The presence of the heptafluorobutyl group can profoundly influence the physicochemical and biological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the core chemical properties of heptafluorobutyraldehyde ethyl hemiacetal, offering insights into its synthesis, reactivity, and safe handling. The information presented herein is intended to empower researchers to effectively harness the synthetic potential of this valuable reagent.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in a research setting. The key properties of Heptafluorobutyraldehyde ethyl hemiacetal are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇F₇O₂ | [1] |

| Molecular Weight | 244.11 g/mol | |

| CAS Number | 356-26-3 | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 104.1 °C at 760 mmHg | |

| Density | 1.435 g/mL | |

| Flash Point | 55.8 °C | |

| Solubility | Expected to be soluble in common organic solvents. | |

| InChI | InChI=1S/C6H7F7O2/c1-2-15-3(14)4(7,8)5(9,10)6(11,12)13/h3,14H,2H2,1H3 | [1] |

| SMILES | CCOC(O)C(F)(F)C(F)(F)C(F)(F)F | [1] |

Synthesis and Stability: Formation of the Hemiacetal

Heptafluorobutyraldehyde ethyl hemiacetal is formed through the nucleophilic addition of ethanol to the carbonyl carbon of heptafluorobutyraldehyde.[2] This reaction is an equilibrium process, and the hemiacetal can exist in equilibrium with the starting aldehyde and alcohol, particularly in the presence of acid or base catalysts.

The electron-withdrawing nature of the heptafluorobutyl group significantly increases the electrophilicity of the carbonyl carbon in heptafluorobutyraldehyde, thereby favoring the formation of the hemiacetal.[2] The hemiacetal is generally more stable and easier to handle than the volatile and reactive parent aldehyde.

General Synthetic Protocol

Objective: To synthesize Heptafluorobutyraldehyde ethyl hemiacetal from heptafluorobutyraldehyde and ethanol.

Materials:

-

Heptafluorobutyraldehyde (or its hydrate)

-

Anhydrous Ethanol

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Mild acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) - optional, as the reaction can often proceed without it.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptafluorobutyraldehyde in anhydrous ethanol. A slight excess of ethanol is typically used to drive the equilibrium towards the hemiacetal.

-

If a catalyst is used, add a catalytic amount of a mild acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as ¹H or ¹⁹F NMR spectroscopy by observing the disappearance of the aldehyde proton signal and the appearance of the hemiacetal signals.

-

Once the reaction is complete, the excess ethanol and any volatile byproducts can be removed under reduced pressure.

-

The resulting crude Heptafluorobutyraldehyde ethyl hemiacetal can be used directly or purified by distillation under reduced pressure if necessary.

Caption: Synthesis of Heptafluorobutyraldehyde ethyl hemiacetal.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. Below are the expected spectroscopic features for Heptafluorobutyraldehyde ethyl hemiacetal based on its structure and data from analogous fluorinated compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

-OH Proton: A broad singlet, typically in the range of δ 2-5 ppm. The chemical shift of this proton is variable and can be affected by concentration and solvent.

-

-CH(OH)- Proton: A multiplet, likely a quartet of triplets, in the range of δ 4.5-5.5 ppm, due to coupling with the adjacent -OH proton and the fluorines on the neighboring CF₂ group.

-

-OCH₂- Protons: A quartet in the range of δ 3.5-4.0 ppm, due to coupling with the methyl protons.

-

-CH₃ Protons: A triplet in the range of δ 1.0-1.5 ppm, due to coupling with the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

-C(OH)- Carbon: A signal in the range of δ 90-100 ppm. This carbon will exhibit coupling with the attached proton and the adjacent fluorines.

-

-CF₂- and -CF₃ Carbons: Multiple signals in the range of δ 110-130 ppm, showing complex splitting patterns due to C-F coupling.

-

-OCH₂- Carbon: A signal in the range of δ 60-70 ppm.

-

-CH₃ Carbon: A signal in the range of δ 15-20 ppm.

¹⁹F NMR Spectroscopy

Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum will show distinct signals for the non-equivalent fluorine atoms in the heptafluorobutyl chain.

-

-CF₃ Group: A triplet around δ -80 to -85 ppm.

-

-CF₂- Groups: Two distinct multiplets in the range of δ -120 to -130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch: Absorptions in the region of 2850-3000 cm⁻¹.

-

C-O Stretch: A strong absorption in the region of 1000-1200 cm⁻¹.

-

C-F Stretch: Strong and characteristic absorptions in the region of 1100-1300 cm⁻¹. The absence of a strong carbonyl (C=O) peak around 1700-1750 cm⁻¹ confirms the formation of the hemiacetal from the aldehyde.[3]

Reactivity and Synthetic Applications: A Versatile Synthon

Heptafluorobutyraldehyde ethyl hemiacetal serves as a valuable and more manageable surrogate for the gaseous and highly reactive heptafluorobutyraldehyde. Its primary mode of reactivity involves the hemiacetal acting as a masked aldehyde. Under appropriate conditions, it can generate the aldehyde in situ or undergo direct reactions with nucleophiles.

The presence of the electron-withdrawing heptafluorobutyl group makes the hemiacetal carbon susceptible to nucleophilic attack, often facilitated by acid or Lewis acid catalysis. This reactivity makes it a key intermediate for the introduction of the heptafluorobutyl-hydroxymethyl moiety into a wide range of molecules.

Reactions with Carbon Nucleophiles

A significant application of fluorinated hemiacetals is their reaction with organometallic reagents, such as Grignard and organolithium reagents, to form new carbon-carbon bonds.[4][5] This provides a direct route to secondary alcohols containing a heptafluorobutyl group.

Caption: General reactivity of Heptafluorobutyraldehyde ethyl hemiacetal.

Representative Experimental Protocol: Reaction with a Grignard Reagent

Objective: To synthesize a secondary alcohol by reacting Heptafluorobutyraldehyde ethyl hemiacetal with a Grignard reagent.

Materials:

-

Heptafluorobutyraldehyde ethyl hemiacetal

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve Heptafluorobutyraldehyde ethyl hemiacetal in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent solution from the dropping funnel to the stirred solution of the hemiacetal. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude secondary alcohol can be purified by column chromatography on silica gel.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling Heptafluorobutyraldehyde ethyl hemiacetal. It is essential to consult the Safety Data Sheet (SDS) before use.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion: A Key Player in Fluorine Chemistry

Heptafluorobutyraldehyde ethyl hemiacetal stands as a valuable and versatile reagent in the arsenal of synthetic chemists. Its stability, coupled with its ability to serve as a precursor to the highly reactive heptafluorobutyraldehyde, makes it an attractive building block for the synthesis of complex fluorinated molecules. The insights provided in this guide aim to facilitate its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science, where the unique properties of fluorine continue to drive innovation.

References

-

Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

LibreTexts. (2021). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heptafluorobutyraldehyde. PubChem Compound Database. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). Heptafluorobutyraldehyde ethyl hemiacetal. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

- Glazkov, A. A., et al. (2011). Synthesis of new 1-epoxyethyl-2-perfluoroalkoxy-2,3,3-trifluorocyclobutanes. Russian Chemical Bulletin, 60(10), 2136-2140.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

- Gong, Y., & Kato, K. (2004). Recent applications of trifluoroacetaldehyde ethyl hemiacetal for the synthesis of trifluoromethylated compounds. Current Organic Chemistry, 8(17), 1659-1675.

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

LibreTexts. (2021). Reactions with Grignard Reagents. In Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of hemiacetal 3 together with acidified methanolic-d x solution in CDCl 3. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. Retrieved from [Link]

-

Organic Chemistry Explained. (2021, December 1). Acetals, Hemiacetals, Ketals & Hemiketals - Organic Chemistry Explained! Retrieved from [Link]

-

LibreTexts. (2021). Grignard and Organolithium Reagents. In Organic Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

-

ResearchGate. (n.d.). Geometrical isomerism and 19F NMR spectroscopy of octahedral perfluoroethyl- and perfluoropropyl-substituted β-diketonates and monothio-β-diketonates of rhodium(III). Retrieved from [Link]

-

Chemmunity. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group [Video]. YouTube. [Link]

- Kacharova, L. M., et al. (2001). Synthesis and Properties of α-Iodo-β-ethoxyvinyl Trifluoromethyl Ketone. Journal of Fluorine Chemistry, 111(1), 29-31.

-

SpectraBase. (n.d.). Trifluoroacetaldehyde ethyl hemiacetal - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Ishihara, T., et al. (2003). The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines. The Journal of Organic Chemistry, 68(7), 2853–2860.

-

LibreTexts. (2021). 3.4: Organolithium Compounds. In Chemistry LibreTexts. Retrieved from [Link]

- Gong, Y., & Kato, K. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry, 8(17), 1659-1675.

-

Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

Sources

- 1. PubChemLite - Heptafluorobutyraldehyde ethyl hemiacetal (C6H7F7O2) [pubchemlite.lcsb.uni.lu]

- 2. Heptafluorobutyraldehyde | C3F7CHO | CID 67809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Role of Fluorinated Synthons in Modern Chemistry

An In-Depth Technical Guide to Heptafluorobutyraldehyde Ethyl Hemiacetal for Advanced Research and Development

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties. The heptafluorobutyl group (C₃F₇), in particular, offers a unique combination of lipophilicity and metabolic stability. However, the direct handling of its parent aldehyde, the volatile and highly reactive heptafluorobutyraldehyde, presents significant logistical challenges in the laboratory.

This guide focuses on Heptafluorobutyraldehyde Ethyl Hemiacetal , a stabilized and more manageable precursor. Functioning as a synthetic equivalent or "synthon" for the parent aldehyde, this compound provides a practical solution for introducing the C₃F₇-CH(OH)- moiety into a variety of molecular architectures. As a Senior Application Scientist, my objective is to provide not just data, but a field-proven perspective on the causality behind its use, its reaction mechanisms, and its practical application in complex synthetic workflows. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this powerful fluorinated building block.

Core Identifiers and Physicochemical Properties

Precise identification is the foundation of reproducible science. The following table summarizes the key identifiers and experimentally determined properties of Heptafluorobutyraldehyde Ethyl Hemiacetal.

| Identifier/Property | Value | Source(s) |

| CAS Number | 356-26-3 | [1][2] |

| Molecular Formula | C₆H₇F₇O₂ | [1][3] |

| Molecular Weight | 244.11 g/mol | [1] |

| IUPAC Name | 1-ethoxy-2,2,3,3,4,4,4-heptafluorobutan-1-ol | [1][3] |

| Synonyms | Heptafluorobutanal ethyl hemiacetal, Heptafluorobutyl aldehyde ethyl hemiacetal | [1] |

| Boiling Point | 104.1°C at 760 mmHg | [1] |

| Density | 1.435 g/mL | [1] |

| Flash Point | 55.8°C | [1] |

| InChIKey | NPUHUJNJOILQJC-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(C(C(C(F)(F)F)(F)F)(F)F)O | [3] |

Synthesis and Underlying Mechanism: The Hemiacetal Equilibrium

A hemiacetal is the product of the nucleophilic addition of an alcohol to the carbonyl group of an aldehyde or ketone.[4][5][6] This reaction is a reversible equilibrium.[4][7] In the case of Heptafluorobutyraldehyde Ethyl Hemiacetal, the electron-withdrawing nature of the heptafluorobutyl group significantly polarizes the carbonyl carbon of the parent aldehyde, making it highly electrophilic and favoring the formation of the more stable hemiacetal adduct with ethanol.

This equilibrium is the core of the compound's utility; under specific reaction conditions, it can be gently reversed to generate the reactive aldehyde in situ, avoiding the need to handle the difficult-to-manage gaseous aldehyde directly.

Caption: Synthesis pathway of Heptafluorobutyraldehyde Ethyl Hemiacetal.

Applications in Advanced Synthesis

The primary application of this reagent is to serve as a practical source of the heptafluorobutyraldehyde electrophile. Its utility is analogous to that of its well-studied lower homolog, Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE), which is extensively used to prepare α-trifluoromethyl alcohols, amines, and other valuable fluorinated molecules.[8][9]

By extension, Heptafluorobutyraldehyde Ethyl Hemiacetal is an ideal reagent for:

-

Synthesis of β-Hydroxy-β-heptafluorobutyl Ketones: The in situ generated aldehyde reacts smoothly with nucleophiles like enamines or imines.[10] This provides a direct route to complex fluorinated ketones, which are valuable intermediates in pharmaceutical synthesis.

-

Formation of Heptafluorinated Alcohols and Amines: Direct regioselective and stereoselective substitution reactions with various aromatic and heteroaromatic compounds can be achieved, mirroring the reactivity of TFAE.[8]

Caption: General workflow for utilizing the hemiacetal in synthesis.

Exemplary Experimental Protocol: Synthesis of a β-Hydroxy-β-heptafluorobutyl Ketone

This protocol is a generalized methodology based on established procedures for analogous fluorinated hemiacetals.[10] It must be adapted and optimized for specific substrates.

Objective: To synthesize a β-hydroxy-β-heptafluorobutyl ketone via the reaction of an enamine with Heptafluorobutyraldehyde Ethyl Hemiacetal.

Step 1: Enamine Formation (Causality: Creation of the Nucleophile)

-

To a solution of the starting methyl ketone (1.0 eq) in a suitable aprotic solvent (e.g., toluene), add a secondary amine (e.g., pyrrolidine, 1.2 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water, driving the equilibrium towards the enamine product.

-

Once the theoretical amount of water is collected, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is typically used directly in the next step without further purification due to its sensitivity.

Step 2: C-C Bond Formation (Causality: Reaction with the Electrophile)

-

Dissolve the crude enamine in a fresh, dry aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side products.

-

Add Heptafluorobutyraldehyde Ethyl Hemiacetal (1.1 eq) dropwise to the cooled enamine solution over 15-20 minutes.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

Step 3: Hydrolysis and Work-up (Causality: Product Isolation)

-

Upon completion, add a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution) to hydrolyze the intermediate iminium salt and any unreacted enamine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 4: Purification (Causality: Achieving Final Purity)

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-hydroxy-β-heptafluorobutyl ketone.

Safety, Handling, and Storage

While more stable than its parent aldehyde, Heptafluorobutyraldehyde Ethyl Hemiacetal is still a reactive chemical that requires careful handling. Safety data for analogous compounds indicate the following hazards and precautions.

-

Hazards: The compound is a flammable liquid and vapor.[11][12] It is harmful if swallowed and causes skin and serious eye irritation.[11][13]

-

Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Keep away from open flames, hot surfaces, and sources of ignition.[12][13][14]

-

Use non-sparking tools and take precautionary measures against static discharge.[11][12]

-

-

Storage:

Conclusion

Heptafluorobutyraldehyde Ethyl Hemiacetal represents a critical enabling tool for chemists in research and industry. By providing a stable, liquid-form surrogate for a reactive, gaseous aldehyde, it simplifies the introduction of the valuable heptafluorobutyl group into complex molecules. Its predictable reactivity, rooted in the fundamental principles of hemiacetal chemistry, allows for the rational design of synthetic pathways leading to novel fluorinated compounds for pharmaceutical and material science applications. Understanding the causality behind its synthesis, stability, and reaction mechanisms is key to unlocking its full potential in the laboratory.

References

- Heptafluorobutanal ethyl hemiacetal, CAS 356-26-3.Hunan Chemfish Pharmaceutical Co., Ltd.

- HEPTAFLUOROBUTYRALDEHYDE ETHYL HEMIACETAL(356-26-3).ChemicalBook.

- Safety Data Sheet - Trifluoroacetaldehyde ethyl hemiacetal.Thermo Fisher Scientific.

- Safety Data Sheet - Trifluoroacetaldehyde ethyl hemiacetal.Fisher Scientific.

- Safety Data Sheet - Ethyl heptafluorobutyr

- Safety D

- Safety D

- Heptafluorobutyraldehyde ethyl hemiacetal (C6H7F7O2).PubChemLite.

- Heptafluorobutyraldehyde | C3F7CHO | CID 67809.PubChem, NIH.

- Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds.

- Hydrates, Hemiacetals, and Acetals.Master Organic Chemistry.

- Trifluoroacetaldehyde ethyl hemiacetal (contains ca. 10% Ethanol).Chem-Impex.

- Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethyl

- Trifluoroacetaldehyde Ethyl Hemiacetal | 433-27-2.TCI Chemicals.

- Addition of Alcohols to form Hemiacetals and Acetals.Chemistry LibreTexts.

- The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones

- Hemiacetal.Wikipedia.

- Hemiacetal – Knowledge and References.Taylor & Francis.

Sources

- 1. Fluorinated compounds,CAS#:356-26-3,Heptafluorobutanal ethyl hemiacetal [en.chemfish.com]

- 2. HEPTAFLUOROBUTYRALDEHYDE ETHYL HEMIACETAL | 356-26-3 [chemicalbook.com]

- 3. PubChemLite - Heptafluorobutyraldehyde ethyl hemiacetal (C6H7F7O2) [pubchemlite.lcsb.uni.lu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Hemiacetal - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Data of Heptafluorobutyraldehyde Ethyl Hemiacetal

Introduction

Heptafluorobutyraldehyde ethyl hemiacetal is formed from the reaction of heptafluorobutyraldehyde with ethanol. Hemiacetals are key intermediates in organic synthesis, and their fluorinated analogues are of particular interest in medicinal chemistry due to the unique properties conferred by fluorine, such as increased metabolic stability and altered pharmacokinetic profiles. Accurate characterization is paramount, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide will elucidate the expected spectral features of the title compound, explaining the physicochemical basis for each prediction.

Molecular Structure and Spectroscopic Correlation

The first step in any spectroscopic analysis is to understand the molecule's structure and the distinct chemical environments of its atoms.

Diagram: Molecular Structure of Heptafluorobutyraldehyde Ethyl Hemiacetal

Caption: Structure of Heptafluorobutyraldehyde Ethyl Hemiacetal.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. We will consider ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Coupling |

| -OH | 2.0 - 4.0 | Broad Singlet | 1H | The hydroxyl proton is exchangeable and often appears as a broad signal. Its chemical shift is highly dependent on solvent, concentration, and temperature. |

| -CH(OH)O- | 5.0 - 5.5 | Triplet of Quartets (tq) | 1H | This proton is significantly deshielded by two adjacent oxygen atoms and the electron-withdrawing heptafluoropropyl group. It will be split into a triplet by the adjacent -CF₂- group and into a quartet by the -OCH₂- protons. |

| -OCH₂CH₃ | 3.6 - 4.0 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three protons of the methyl group. |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | This is a typical aliphatic methyl group adjacent to a methylene group, resulting in a triplet. |

Causality: The strong electron-withdrawing effect of the heptafluoropropyl group is the primary cause for the significant downfield shift of the hemiacetal proton (-CH(OH)O-). This effect is transmitted through the carbon skeleton. The splitting patterns are dictated by the n+1 rule, where 'n' is the number of adjacent, chemically equivalent protons.

¹⁹F NMR Spectroscopy: A Key Identifier

¹⁹F NMR is highly sensitive and provides a clear fingerprint for fluorinated compounds due to its wide chemical shift range.[1][2]

| Predicted Signal | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Integration | Rationale for Chemical Shift and Coupling |

| CF₃- | -80 to -85 | Triplet (t) | 3F | The terminal trifluoromethyl group typically appears in this region. It is split into a triplet by the adjacent -CF₂- group. |

| -CF₂CF₃ | -120 to -128 | Quartet (q) | 2F | This fluorine group is adjacent to both a CF₃ and another CF₂ group. The primary splitting will be a quartet from the CF₃ group. |

| -CF₂CH- | -115 to -125 | Triplet (t) | 2F | This fluorine group is adjacent to the hemiacetal carbon. It will be split into a triplet by the -CH proton. |

Causality: The chemical shift in ¹⁹F NMR is extremely sensitive to the local electronic environment.[3] The proximity to the electron-rich oxygen atoms and the aliphatic chain will cause slight variations in the shifts compared to a simple perfluoroalkane.

¹³C NMR Spectroscopy: Predicted Data

The carbon spectrum will confirm the carbon backbone of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| -CH(OH)O- | 95 - 105 | The hemiacetal carbon is highly deshielded by two attached oxygens. |

| CF₃- | 115 - 125 (q) | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. |

| -CF₂CF₃ | 108 - 118 (t) | This carbon will appear as a triplet due to coupling with the two attached fluorine atoms. |

| -CF₂CH- | 108 - 118 (t) | Similar to the other CF₂ group, this will be a triplet. |

| -OCH₂CH₃ | 60 - 65 | A typical chemical shift for a carbon singly bonded to an oxygen. |

| -OCH₂CH₃ | 14 - 18 | A standard chemical shift for a terminal methyl group in an ethyl ether. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve ~10-20 mg of the heptafluorobutyraldehyde ethyl hemiacetal sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a multinuclear NMR spectrometer with a minimum field strength of 300 MHz.

-

¹H NMR Acquisition : Acquire a standard proton spectrum. Ensure the spectral width covers the range of -1 to 10 ppm.

-

¹⁹F NMR Acquisition : Using a fluorine-capable probe, acquire the ¹⁹F spectrum. A typical spectral width would be from 0 to -200 ppm.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans will be required.

-

Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.

Diagram: NMR Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of heptafluorobutyraldehyde ethyl hemiacetal is expected to be dominated by absorptions from the O-H and C-O bonds.

| Predicted Absorption Band (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3500 - 3200 | O-H stretch | Strong, Broad | This is the characteristic absorption for the hydroxyl group in a hemiacetal.[4] The broadness is due to hydrogen bonding. |

| 2990 - 2850 | C-H stretch (sp³) | Medium | These absorptions are from the C-H bonds of the ethyl group.[5] |

| 1300 - 1000 | C-O stretch | Strong | This region will contain strong, complex bands corresponding to the C-O-C-O-C system of the hemiacetal and ether linkages.[6][7] |

| 1250 - 1050 | C-F stretch | Very Strong | The C-F bonds will produce very strong, characteristic absorptions in the fingerprint region. |

Absence of a Key Peak: A crucial diagnostic feature is the absence of a strong carbonyl (C=O) absorption around 1740-1690 cm⁻¹, which would be present in the starting material, heptafluorobutyraldehyde.[8] This confirms the conversion of the aldehyde to the hemiacetal.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation : As the hemiacetal is likely a liquid, the simplest method is to acquire the spectrum of a neat sample. Place a drop of the liquid between two KBr or NaCl plates.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction : A background spectrum (of the empty sample compartment) must be acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Molecular Weight : The calculated monoisotopic mass of Heptafluorobutyraldehyde ethyl hemiacetal (C₆H₇F₇O₂) is 260.0307 u .

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI-MS, the molecular ion ([M]⁺) may be observed, but it is often of low abundance for ethers and alcohols due to facile fragmentation.[9]

| m/z Value | Proposed Fragment | Rationale |

| 215 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical is a common fragmentation pathway for ethyl ethers and acetals.[10] |

| 191 | [C₄HF₆O]⁺ | Alpha-cleavage with loss of the ethyl group, followed by rearrangement. |

| 169 | [C₃F₇]⁺ | Cleavage of the C-C bond between the fluorinated chain and the hemiacetal carbon, resulting in the stable heptafluoropropyl cation. |

| 75 | [CH(OH)OCH₂CH₃]⁺ | Cleavage of the C-C bond between the fluorinated chain and the hemiacetal carbon, with charge retention on the oxygen-containing fragment. |

| 45 | [OCH₂CH₃]⁺ | The ethoxy cation. |

Causality: Fragmentation in mass spectrometry is driven by the formation of the most stable ions. In this molecule, cleavage alpha to the oxygen atoms is highly favored. The presence of the electronegative fluorine atoms will also influence the fragmentation pathways, often leading to fragments containing the fluorinated chain.[11][12]

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Key fragmentation pathways for the title compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction : For a volatile liquid, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. This allows for separation from any impurities before introduction into the mass spectrometer.

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion (if present) and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This guide presents a predictive but comprehensive spectroscopic profile of heptafluorobutyraldehyde ethyl hemiacetal. By understanding the expected NMR shifts and couplings, the key IR absorptions (and their absences), and the likely mass spectral fragmentation patterns, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This foundational knowledge is critical for professionals in drug development and synthetic chemistry who rely on precise molecular characterization for their research endeavors.

References

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Bergmann, E. D., & Pinchas, S. (1952). The infrared absorption of acetals and ketals. Recueil des Travaux Chimiques des Pays-Bas, 71(2), 161-168.

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. [Link]

-

RSC Publishing. (1956). The syntheses and infrared spectra of some acetals and ketals. [Link]

-

ResearchGate. (2015). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of.... [Link]

-

National Center for Biotechnology Information. (2016). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]

-

ResearchGate. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Mechanism of Heptafluorobutyraldehyde ethyl hemiacetal formation

An In-depth Technical Guide to the Formation Mechanism of Heptafluorobutyraldehyde Ethyl Hemiacetal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the chemical principles governing the formation of heptafluorobutyraldehyde ethyl hemiacetal. As a pivotal reaction in the synthesis of advanced fluorinated molecules, a deep understanding of its mechanism is essential for professionals in organic synthesis, medicinal chemistry, and materials science. This document moves beyond a simple procedural outline to explore the causality behind the reaction's kinetics, thermodynamics, and catalytic pathways, grounding the discussion in established chemical theory and empirical data.

Introduction: The Significance of Fluorinated Aldehydes

Heptafluorobutyraldehyde (HFBA) is a highly reactive fluorinated aldehyde that serves as a critical building block in modern organic synthesis.[1] Its structure, featuring a perfluorinated alkyl chain (C₃F₇), imparts unique properties to target molecules, including enhanced metabolic stability, lipophilicity, and binding affinity, which are highly desirable traits in pharmaceutical and agrochemical development.[1][2][3] The core of HFBA's synthetic utility lies in the reactivity of its aldehyde functional group.

The formation of a hemiacetal, resulting from the reaction of an aldehyde with an alcohol, is a fundamental transformation in organic chemistry.[4][5] This guide specifically elucidates the mechanism of the reaction between heptafluorobutyraldehyde and ethanol, a process distinguished by the profound electronic influence of the heptafluorobutyl group.

Core Mechanistic Principles of Hemiacetal Formation

The reaction between an aldehyde and an alcohol to form a hemiacetal is a classic example of nucleophilic addition to a carbonyl group.[5][6][7] The process is fundamentally an equilibrium, where the position of the equilibrium is dictated by the relative stability of the reactants and products.[5][6]

Key Factors:

-

Electrophilicity of the Carbonyl Carbon: The partial positive charge on the carbonyl carbon makes it susceptible to attack by nucleophiles.

-

Nucleophilicity of the Alcohol: The lone pair of electrons on the alcohol's oxygen atom initiates the attack on the carbonyl carbon.[8]

-

Stability of the Hemiacetal: While many simple hemiacetals are unstable and difficult to isolate, their stability is significantly enhanced by certain structural features.[7][9]

In the specific case of heptafluorobutyraldehyde, the seven highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect dramatically increases the partial positive charge (electrophilicity) of the carbonyl carbon, making HFBA exceptionally reactive towards nucleophiles like ethanol.[1] This heightened reactivity strongly favors the formation of the hemiacetal product, shifting the reaction equilibrium significantly to the right, much like how electron-withdrawing groups stabilize chloral hydrate.[6][10]

Catalytic Pathways: Acid- and Base-Mediated Mechanisms

The formation of heptafluorobutyraldehyde ethyl hemiacetal can proceed under neutral, acidic, or basic conditions, with catalyzed pathways offering significantly accelerated reaction rates.[11]

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the reaction proceeds through activation of the carbonyl group. This is the most common and efficient method for hemiacetal formation.[4][7]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid (H-A). This step creates a resonance-stabilized oxonium ion, which renders the carbonyl carbon significantly more electrophilic.[4][11][12][13]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon.[4] This forms a new carbon-oxygen bond and results in a protonated hemiacetal intermediate.

-

Deprotonation: A weak base (A⁻ or another molecule of ethanol) removes the proton from the newly added oxygen, yielding the neutral ethyl hemiacetal and regenerating the acid catalyst.[4][11]

Caption: Acid-Catalyzed Hemiacetal Formation Pathway.

Base-Catalyzed and Uncatalyzed Mechanism

Under basic conditions, the mechanism is altered to enhance the nucleophilicity of the alcohol. Due to the high reactivity of HFBA, an uncatalyzed reaction with neutral ethanol is also viable.

-

Formation of the Nucleophile: A base (B:) deprotonates ethanol to form a highly nucleophilic ethoxide ion (CH₃CH₂O⁻).[11][12] In an uncatalyzed reaction, neutral ethanol acts as a weaker nucleophile.

-

Nucleophilic Attack: The potent ethoxide ion (or neutral ethanol) directly attacks the electrophilic carbonyl carbon of HFBA, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[11][12]

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid (BH⁺) or a molecule of ethanol to yield the final neutral hemiacetal product.[11]

Sources

- 1. Buy Heptafluorobutyraldehyde | 375-02-0 [smolecule.com]

- 2. the-innovation.org [the-innovation.org]

- 3. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hemiacetal - Wikipedia [en.wikipedia.org]

- 7. 2.5 Addition of Alcohols to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Khan Academy [khanacademy.org]

- 9. Khan Academy [khanacademy.org]

- 10. Aldehyde - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Khan Academy [khanacademy.org]

- 13. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

Heptafluorobutyraldehyde Ethyl Hemiacetal: A Comprehensive Guide to Chemical Stability and Storage

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptafluorobutyraldehyde ethyl hemiacetal is a fluorinated organic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the bulky and highly electronegative heptafluorobutyl group imparts unique reactivity and properties, but also introduces specific challenges regarding its stability and handling. This guide provides a detailed examination of the chemical stability of Heptafluorobutyraldehyde ethyl hemiacetal, outlining its primary degradation pathways, and establishing field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Introduction: The Structural Significance of Heptafluorobutyraldehyde Ethyl Hemiacetal

Heptafluorobutyraldehyde ethyl hemiacetal belongs to the hemiacetal class of organic compounds, which are characterized by a central carbon atom bonded to both a hydroxyl (-OH) and an ether (-OR) group. Hemiacetals are fundamentally intermediates in the formation of acetals from aldehydes and alcohols.[1][2] Their stability is often transient, existing in equilibrium with the parent aldehyde and alcohol.[3][4]

The structure of Heptafluorobutyraldehyde ethyl hemiacetal is distinguished by a C3F7 (heptafluoropropyl) group attached to the hemiacetal carbon. This perfluorinated chain is a powerful electron-withdrawing group, which significantly influences the electronic environment of the hemiacetal functional group. This electronic pull increases the partial positive charge on the central carbon, making it more susceptible to nucleophilic attack, a key factor in its degradation.[5] Understanding this intrinsic electronic property is the foundation for predicting its behavior and establishing appropriate handling protocols.

Caption: Mechanism of acid-catalyzed hydrolysis of the hemiacetal.

This inherent instability towards acid and moisture dictates the stringent requirement for anhydrous and neutral or slightly basic conditions during storage and handling.

Thermal Decomposition

While chemically stable at room temperature, exposure to high temperatures, such as those in a fire, will cause decomposition. [6]The degradation process at elevated temperatures is complex but is expected to cleave C-C, C-O, and C-F bonds, leading to the release of hazardous and irritating gases.

Primary Thermal Decomposition Products:

-

Carbon monoxide (CO) [6]* Carbon dioxide (CO2) [6]* Gaseous hydrogen fluoride (HF) [6] The formation of highly corrosive hydrogen fluoride is a significant hazard associated with the thermal decomposition of any fluorinated compound.

Caption: Conceptual pathway for thermal decomposition.

Incompatible Materials

To prevent degradation and hazardous reactions, the compound must be isolated from:

-

Acids: Catalyze rapid hydrolysis. [6]* Strong Oxidizing Agents: Can lead to uncontrolled oxidation reactions, potentially causing fire or explosion. [6]* Moisture: Acts as a reagent in the hydrolysis pathway. [6]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to preserving the chemical integrity and ensuring the safety of laboratory personnel.

Long-Term Storage

The primary objective of long-term storage is to mitigate exposure to moisture, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | Slows down potential degradation kinetics. [7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed container, such as an amber glass bottle with a PTFE-lined cap. | Prevents moisture ingress and protects from light. [6][8] |

| Location | Store in a well-ventilated area away from incompatible materials. [6][8] | Prevents accidental contact with acids or oxidizers and ensures safe dispersal of any potential vapors. |

Laboratory Handling: A Step-by-Step Protocol

This protocol is designed to minimize exposure to atmospheric contaminants during experimental use.

-

Preparation:

-

Ensure all glassware is rigorously dried in an oven (e.g., >120 °C overnight) and cooled under a stream of dry inert gas or in a desiccator.

-

Move the sealed container of Heptafluorobutyraldehyde ethyl hemiacetal from cold storage to a desiccator and allow it to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold chemical.

-

-

Inert Atmosphere Transfer:

-

Perform all transfers of the liquid under an inert atmosphere, either in a glovebox or using Schlenk line techniques.

-

Use a dry, gas-tight syringe to withdraw the required amount of liquid.

-

The vial should be sealed with a septum cap, and the headspace should be maintained under positive pressure with an inert gas.

-

-

Reaction Setup:

-

Add the hemiacetal to the reaction vessel, which has been previously flushed with inert gas.

-

Use anhydrous solvents for all reactions unless water is a required reagent.

-

-

Post-Handling:

-

Securely seal the main container, purge the headspace with inert gas, and wrap the cap with Parafilm® for extra security.

-

Return the container to the recommended cold storage conditions promptly.

-

Handle all waste as hazardous and dispose of it according to institutional and local regulations. [8]

-

Experimental Workflow for Stability Assessment

To quantitatively assess stability, a forced degradation study is the standard approach. This involves subjecting the compound to stress conditions to accelerate decomposition and identify degradation products.

Caption: General workflow for a forced degradation stability study.

Protocol: Hydrolytic Stability Assessment

-

Buffer Preparation: Prepare three aqueous buffer solutions: pH 2 (e.g., 0.01 N HCl), pH 7 (e.g., phosphate buffer), and pH 10 (e.g., carbonate buffer).

-

Sample Preparation: Prepare a stock solution of Heptafluorobutyraldehyde ethyl hemiacetal in a water-miscible organic solvent like acetonitrile (ACN).

-

Incubation: Add a small aliquot of the ACN stock solution to each of the three buffer solutions to a final concentration of ~1 mg/mL. The final percentage of ACN should be kept low (<5%) to minimize its effect on the aqueous environment.

-

Time Points: Store the solutions at a controlled temperature (e.g., 40 °C). At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the aliquots by a suitable method like Gas Chromatography-Mass Spectrometry (GC-MS) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a mass spectrometer detector.

-

Data Interpretation: Plot the concentration of the parent compound versus time for each pH condition to determine the rate of degradation. Analyze the mass spectrometry data to identify major degradation products (e.g., heptafluorobutyraldehyde).

Conclusion

Heptafluorobutyraldehyde ethyl hemiacetal is a valuable synthetic building block whose utility is contingent upon maintaining its chemical integrity. Its stability is primarily threatened by hydrolysis, a reaction readily catalyzed by moisture and acidic conditions. Thermal decomposition at high temperatures is a secondary concern, notable for the production of hazardous hydrogen fluoride. By implementing rigorous storage protocols—specifically, storing the compound under cool, dry, and inert conditions—and by employing careful anhydrous handling techniques, researchers can effectively prevent degradation. This ensures the reliability of experimental outcomes and promotes a safe laboratory environment.

References

- Sigma-Aldrich. (2025). Safety Data Sheet: Heptafluorobutyraldehyde ethyl hemiacetal.

- Fisher Scientific. (2025). Safety Data Sheet: Trifluoroacetaldehyde ethyl hemiacetal.

- Organic Syntheses. v93p0147-4.

- Sigma-Aldrich. (2025). Safety Data Sheet: Acetaldehyde.

- Fisher Scientific. (2025). Safety Data Sheet: Ethyl heptafluorobutyrate.

- Fisher Scientific. (2014). Safety Data Sheet: Heptafluorobutyric acid.

- Drishti IAS. NCERT-Class-12-Chemistry-Part-2.pdf.

- MDPI. (2021). Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Trifluoroacetaldehyde ethyl hemiacetal.

- CORE. The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.

- Royal Society of Chemistry. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage.

- Biochemistry. (2021). How to Understand HemiAcetals and HemiKetals in Carbohydrate Chemistry.

- ChemicalBook. (2024). HEPTAFLUOROBUTYRALDEHYDE ETHYL HEMIACETAL(356-26-3).

- Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals.

- YouTube. (2018). Acetal Ketal Hemiacetal Hemiketal Reaction Overview and Shortcut.

- Khan Academy. Formation of hemiacetals and hemiketals (video).

- Bentham Science. Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds.

- Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals.

- Wikipedia. Hemiacetal.

- Reddit. (2021). Question about hemiacetal formation favorability.

- ChemicalBook. (2025). TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL | 433-27-2.

- Synquest Labs. (2020). Trifluoroacetaldehyde ethyl hemiacetal Safety Data Sheet.

- Organic Chemistry Portal. Hemiacetal synthesis by acetalisation or hydrolysis.

- ResearchGate. (2025). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds.

- ResearchGate. Formaldehyde Hemiacetal Sampling, Recovery, and Quantification from Electronic Cigarette Aerosols.

- Oakwood Chemical. Trifluoroacetaldehyde ethyl hemiacetal, tech.

- Taylor & Francis. (2020). Hemiacetal – Knowledge and References.

- ResearchGate. Hydrolysis of Acyclic ,-Acetals | Request PDF.

- ResearchGate. (2025). Study on the thermal decomposition behavior of methyl ethyl ketone peroxide in acid, alkali and water environments.

- Semantic Scholar. (1963). 418. Kinetics of the thermal decomposition of acetals. Part I.

- ResearchGate. (2025). (PDF) Regioselective Substitution of Phenols with Trifluoroacetaldehyde Ethyl Hemiacetal.

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hemiacetal - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Heptafluorobutyraldehyde ethyl hemiacetal material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of Heptafluorobutyraldehyde Ethyl Hemiacetal

Introduction: Understanding the Molecule

Heptafluorobutyraldehyde ethyl hemiacetal is a fluorinated organic compound whose structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of a highly fluorinated butyl group and a hemiacetal functional group defines its reactivity and dictates its safety profile. The high degree of fluorination can significantly alter physical properties such as boiling point, density, and solubility, while the hemiacetal moiety introduces specific stability and reactivity considerations. This guide provides a detailed examination of its presumed safety profile to ensure its responsible use in research and development settings.

Chapter 1: Presumed Hazard Profile and Risk Assessment

Based on the analysis of its structural analogues, Heptafluorobutyraldehyde ethyl hemiacetal should be treated as a hazardous substance. The primary hazards are likely to be flammability and irritation to the skin and eyes.

GHS Classification Synthesis